![molecular formula C13H14BrClN2O2 B13001638 tert-butyl 5-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate CAS No. 1638768-03-2](/img/structure/B13001638.png)
tert-butyl 5-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate
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Overview
Description
Tert-butyl 5-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate is an organic compound that features a tert-butyl ester group, a bromomethyl group, and a chloro-substituted indazole ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 5-methyl-6-chloro-1H-indazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting bromomethyl derivative is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding carbonyl derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted indazole derivatives.
Oxidation: Carbonyl-containing indazole derivatives.
Reduction: Alcohol derivatives of the indazole compound.
Scientific Research Applications
Tert-butyl 5-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of tert-butyl 5-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The chloro-substituted indazole ring may interact with various receptors or enzymes, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-(bromomethyl)-1H-indazole-1-carboxylate: Lacks the chloro substituent, leading to different reactivity and biological activity.
Tert-butyl 5-(chloromethyl)-6-chloro-1H-indazole-1-carboxylate: Contains a chloromethyl group instead of a bromomethyl group, affecting its reactivity in nucleophilic substitution reactions.
Tert-butyl 5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate: Substitutes a fluorine atom for the chlorine, potentially altering its electronic properties and reactivity.
Uniqueness
Tert-butyl 5-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate is unique due to the presence of both bromomethyl and chloro substituents on the indazole ring. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Biological Activity
tert-butyl 5-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole family, notable for its unique structural features, including a bromomethyl group and a chloro substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are critical for developing new therapeutic agents.
Chemical Structure and Properties
- Molecular Formula : C13H14BrClN2O2
- Molecular Weight : Approximately 328.63 g/mol
- IUPAC Name : this compound
- CAS Number : 1638768-03-2
The bromomethyl and chloro groups enhance the reactivity of the compound, allowing it to interact with various biological macromolecules, potentially leading to diverse biological effects.
Biological Activity Overview
Research indicates that indazole derivatives, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. The presence of halogen substituents (bromo and chloro) may contribute to enhanced antimicrobial properties.
- Anticancer Potential : Indazole derivatives have been explored for their ability to inhibit cancer cell proliferation. The specific mechanism often involves interference with cell cycle regulation or induction of apoptosis.
- Enzyme Inhibition : The electrophilic nature of the bromomethyl group allows this compound to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity.
The biological activity of this compound is primarily attributed to its ability to interact with biological targets through:
- Covalent Bond Formation : The bromomethyl group acts as an electrophile, facilitating covalent interactions with nucleophilic amino acids in proteins.
- Alteration of Protein Function : Such interactions can lead to changes in protein conformation and function, impacting various cellular pathways.
Antimicrobial Activity Study
A study investigating the antimicrobial properties of indazole derivatives found that compounds similar to this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting promising potential as antimicrobial agents .
Anticancer Activity Investigation
Research has shown that indazole derivatives can induce apoptosis in cancer cells. A specific study demonstrated that a related compound led to a reduction in cell viability in breast cancer cell lines through mechanisms involving the activation of caspases and modulation of apoptotic pathways .
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of related indazole derivatives:
Compound Name | Key Features | Biological Activity |
---|---|---|
tert-butyl 6-methyl-1H-indazole-1-carboxylate | Lacks bromomethyl group | Moderate antimicrobial activity |
tert-butyl 6-(chloromethyl)-1H-indazole-1-carboxylate | Contains chloromethyl instead | Inhibits certain enzymes |
tert-butyl 6-hydroxy-1H-indazole-1-carboxylate | Hydroxymethyl group present | Enhanced polar properties |
Properties
CAS No. |
1638768-03-2 |
---|---|
Molecular Formula |
C13H14BrClN2O2 |
Molecular Weight |
345.62 g/mol |
IUPAC Name |
tert-butyl 5-(bromomethyl)-6-chloroindazole-1-carboxylate |
InChI |
InChI=1S/C13H14BrClN2O2/c1-13(2,3)19-12(18)17-11-5-10(15)8(6-14)4-9(11)7-16-17/h4-5,7H,6H2,1-3H3 |
InChI Key |
TYFDMTUWXJTJJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)CBr)Cl |
Origin of Product |
United States |
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